Methyl 2-(2-bromothiophen-3-yl)acetate
Description
Methyl 2-(2-bromothiophen-3-yl)acetate (CAS: 683251-61-8) is a brominated thiophene derivative with the molecular formula C₇H₇BrO₂S and a molecular weight of 235.1 g/mol . This compound is a key intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, where it serves as a precursor for constructing thiophene/selenophene co-oligomers . Its bromine substituent at the 2-position of the thiophene ring enhances reactivity in substitution reactions, making it valuable for designing functional materials in electronics or pharmaceuticals.
Physical properties include storage at 2–8°C in a sealed, moisture-free environment and solubility in DMSO, with stock solutions recommended for use within 1 month at -20°C .
Properties
IUPAC Name |
methyl 2-(2-bromothiophen-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-6(9)4-5-2-3-11-7(5)8/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQKIUDOIMNBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683251-61-8 | |
| Record name | methyl 2-(2-bromothiophen-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-bromothiophen-3-yl)acetate can be synthesized through several methods. One common approach involves the bromination of thiophene derivatives followed by esterification. For instance, 2-bromothiophene can be reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromothiophen-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different functionalized derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction can lead to different functionalized thiophenes .
Scientific Research Applications
Methyl 2-(2-bromothiophen-3-yl)acetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents.
Material Science: It is explored for use in the synthesis of conductive polymers and other advanced materials
Mechanism of Action
The mechanism of action of methyl 2-(2-bromothiophen-3-yl)acetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, through its functional groups .
Comparison with Similar Compounds
Methyl 2-phenylacetoacetate (CAS: 16648-44-5)
- Molecular Formula : C₁₁H₁₂O₃; MW : 192.2 g/mol .
- Key Differences :
- Lacks the bromothiophene moiety; instead, it features a phenyl group attached to the acetate ester.
- Used as a precursor in synthesizing amphetamines and methamphetamines, highlighting its role in pharmaceutical chemistry .
- Lower molecular weight and absence of bromine reduce its reactivity in cross-coupling reactions compared to the target compound.
Ethyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate
- Molecular Formula : C₁₁H₉BrO₃S; MW : 309.2 g/mol .
- Key Differences :
- Contains a benzofuran ring system with bromine at the 5-position and a methylsulfanyl group at the 3-position.
- Exhibits intermolecular O–H⋯O hydrogen bonding and Br⋯S interactions in its crystal structure, influencing solid-state packing .
- The benzofuran scaffold differs electronically from thiophene, affecting conjugation and reactivity in polymerization or substitution reactions.
Methyl 2-(5-bromothiophen-2-yl)acetate (Positional Isomer)
- Key Differences :
Structural and Functional Comparison Table
Biological Activity
Methyl 2-(2-bromothiophen-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, highlighting relevant case studies, research findings, and data tables that illustrate its pharmacological potential.
Chemical Structure and Properties
This compound contains a bromine atom attached to a thiophene ring at the 2-position, along with an acetate moiety. This structural configuration is believed to enhance its reactivity and interaction with biological targets. The molecular formula of the compound is , and it has a molar mass of approximately 229.06 g/mol.
Biological Activity Overview
Research indicates that compounds containing thiophene rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This compound has been studied for its potential interactions with specific enzymes or receptors, making it a candidate for further pharmacological studies.
Antimicrobial Activity
A recent study evaluated the antimicrobial properties of this compound using various bacterial strains. The results indicated that the compound exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The mechanism appears to involve the activation of caspase pathways, which are critical in programmed cell death.
Case Studies
Case Study 1: Antitumor Activity in Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
Results:
- Control Viability: 95%
- Treated Viability: 45%
This indicates a promising avenue for further research into its use as an anticancer agent.
Case Study 2: Mechanistic Insights through Molecular Docking
Molecular docking studies have been performed to understand how this compound interacts with key biological targets. The compound showed a high binding affinity for several enzymes involved in cancer metabolism.
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Cyclooxygenase-2 (COX-2) | -9.5 |
| Protein Kinase B (AKT) | -8.7 |
These interactions suggest that the compound may inhibit these pathways, contributing to its anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
